4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Overview
Description
4H-Thieno[3,2-c]thiochromene-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining thiophene and chromene structures. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
4H-thieno[3,2-c]thiochromene-2-carboxylic acid is a derivative of 4H-thieno[3,2-c]chromene . These compounds are known to have significant biological activity, including anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic effects . They are also used in the treatment of diabetes, hyperlipidemia, cancer, and symptoms associated with menopause . .
Mode of Action
It is known that electrophilic substitution in 4h-thieno[3,2-c]chromene-2-carbaldehyde, a related compound, occurs at the c-8 atom . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Given the wide range of biological activities associated with 4h-thieno[3,2-c]chromene derivatives , it is likely that multiple pathways are involved.
Result of Action
A related compound, 4-methoxy-4h-thieno[3,2-c]chromene-2-carbaldehyde, has been found to possess high antiulcer activity . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
4H-thieno[3,2-c]thiochromene-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and thereby affecting cellular redox states . Additionally, it may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways related to inflammation and apoptosis, potentially leading to altered cell survival and proliferation . Furthermore, it may affect the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules, depending on the nature of the interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can induce toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound may affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . Understanding these pathways is crucial for elucidating the compound’s overall biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound can affect its overall activity and efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-thieno[3,2-c]thiochromene-2-carboxylic acid typically involves the intramolecular cyclization of suitable precursors. One common method includes the palladium-catalyzed intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes . This reaction proceeds under mild conditions and is tolerant to various functional groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed reactions and other metal-catalyzed cyclizations are likely to be employed due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4H-Thieno[3,2-c]thiochromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol.
Electrophilic Substitution: Electrophilic substitution reactions occur at specific positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol.
Substitution: Various electrophiles under appropriate conditions.
Major Products:
Oxidation: 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.
Substitution: Products depend on the electrophile used.
Scientific Research Applications
4H-Thieno[3,2-c]thiochromene-2-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
- 4H-Thieno[3,2-c]chromene-2-carboxylic acid
- 4H-Thieno[3,2-c]chromene-2-carbaldehyde
Uniqueness: 4H-Thieno[3,2-c]thiochromene-2-carboxylic acid is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4H-thieno[3,2-c]thiochromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S2/c13-12(14)10-5-7-6-15-9-4-2-1-3-8(9)11(7)16-10/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLNPJCJIWZKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225233 | |
Record name | 4H-Thieno[3,2-c][1]benzothiopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26268-05-3 | |
Record name | 4H-Thieno[3,2-c][1]benzothiopyran-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26268-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Thieno[3,2-c][1]benzothiopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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